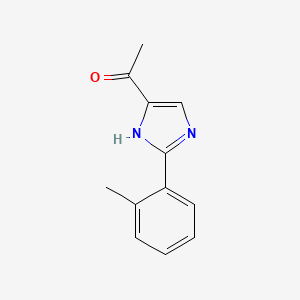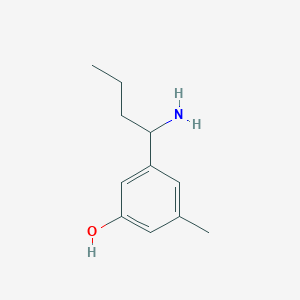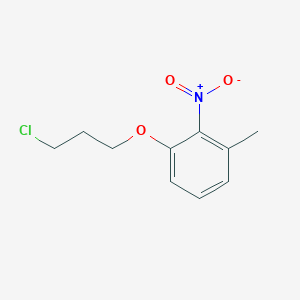![molecular formula C8H9N3O B12970232 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12970232.png)
4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one typically involves the cyclization of o-phenylenediamine derivatives with carboxylic acids or their derivatives. One common method includes the reaction of o-phenylenediamine with formic acid under reflux conditions . Another approach involves the use of polyphosphoric acid as a cyclodehydrating agent .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The choice of solvents and catalysts is crucial to minimize by-products and enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using N-bromosuccinimide or N-chlorosuccinimide under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield N-oxides, while substitution reactions can introduce halogens or other functional groups onto the benzimidazole ring.
Applications De Recherche Scientifique
4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. In medicinal applications, it often acts by inhibiting enzymes or interfering with DNA synthesis. The benzimidazole ring structure allows it to bind effectively to various biological targets, disrupting their normal function and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one
- 4-Amino-1H-benzo[d]imidazol-2(3H)-one
- 1-Methyl-1H-benzo[d]imidazol-2(3H)-one
Uniqueness: 4-Amino-1-methyl-1H-benzo[d]imidazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position and the methyl group at the 1-position enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
7-amino-3-methyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H9N3O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,9H2,1H3,(H,10,12) |
Clé InChI |
GEODTIWCBGDAKY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC(=C2NC1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)



![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)

